molecular formula CH2N2 B599962 3H-Diazirine-3-D CAS No. 10310-87-9

3H-Diazirine-3-D

Cat. No.: B599962
CAS No.: 10310-87-9
M. Wt: 43.047
InChI Key: GKVDXUXIAHWQIK-MICDWDOJSA-N
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Description

3H-Diazirine-3-D: is a nitrogen-containing heterocyclic organic compound with the molecular formula CH₂N₂. It features a three-membered ring structure with two nitrogen atoms double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Diazirine-3-D can be synthesized from ketones through a series of steps:

    Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.

    Tosylation or Mesylation: The oxime is then treated with tosyl or mesyl chloride in the presence of a base to yield the tosyl or mesyl oxime.

    Formation of Diaziridine: The tosyl or mesyl oxime is treated with ammonia to produce diaziridine.

    Oxidation: The diaziridine is oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3H-Diazirine-3-D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism by which 3H-Diazirine-3-D exerts its effects is through the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can rapidly insert into nearby C-H, N-H, and O-H bonds, forming new covalent bonds. This property makes this compound a powerful tool for labeling and crosslinking molecules in various applications .

Comparison with Similar Compounds

Uniqueness of 3H-Diazirine-3-D: this compound is unique due to its small size, stability under various conditions, and ability to generate carbenes efficiently upon activation. Its versatility in different scientific applications, from molecular labeling to polymer crosslinking, sets it apart from other similar compounds .

Properties

CAS No.

10310-87-9

Molecular Formula

CH2N2

Molecular Weight

43.047

IUPAC Name

3-deuterio-3H-diazirine

InChI

InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D

InChI Key

GKVDXUXIAHWQIK-MICDWDOJSA-N

SMILES

C1N=N1

Synonyms

3H-Diazirine-3-D

Origin of Product

United States

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